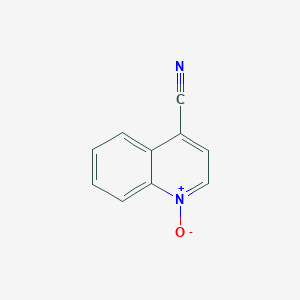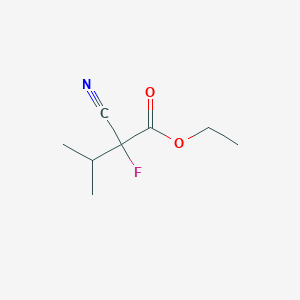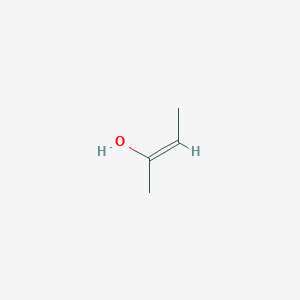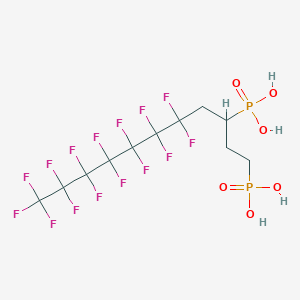
Dysprosium--rhenium (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium–rhenium (1/2) is a compound formed by the combination of dysprosium and rhenium in a 1:2 ratio. Dysprosium is a rare earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section, while rhenium is a transition metal known for its high melting point and resistance to wear and corrosion. The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dysprosium–rhenium (1/2) typically involves the reaction of dysprosium and rhenium metals under high-temperature conditions. One common method is the direct combination of the two metals in a vacuum or inert atmosphere to prevent oxidation. The reaction is carried out at temperatures exceeding 1000°C to ensure complete alloying of the metals.
Industrial Production Methods
Industrial production of dysprosium–rhenium (1/2) may involve more sophisticated techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. The use of high-purity starting materials and controlled atmospheres is crucial to prevent contamination and ensure the desired properties of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dysprosium–rhenium (1/2) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the properties of both dysprosium and rhenium.
Common Reagents and Conditions
Oxidation: Dysprosium–rhenium (1/2) can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of oxides such as dysprosium oxide and rhenium oxide.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen or carbon monoxide, which can convert the oxides back to the metallic state.
Substitution: Substitution reactions may involve the replacement of one of the metal atoms with another element, leading to the formation of new compounds with different properties.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dysprosium–rhenium (1/2) can produce a mixture of dysprosium oxide and rhenium oxide, while reduction can yield the pure metals.
Applications De Recherche Scientifique
Dysprosium–rhenium (1/2) has a wide range of scientific research applications due to its unique combination of properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: Dysprosium–rhenium (1/2) is studied for its potential use in medical imaging and targeted drug delivery systems due to its magnetic properties.
Medicine: The compound’s ability to absorb thermal neutrons makes it useful in radiation therapy for cancer treatment.
Industry: Dysprosium–rhenium (1/2) is used in the production of high-performance magnets, which are essential components in electric motors, wind turbines, and other advanced technologies.
Mécanisme D'action
The mechanism by which dysprosium–rhenium (1/2) exerts its effects is primarily related to its magnetic and catalytic properties. The compound’s high magnetic susceptibility allows it to interact with magnetic fields, making it useful in applications such as magnetic resonance imaging (MRI) and magnetic separation techniques. Additionally, the catalytic activity of dysprosium–rhenium (1/2) is attributed to the presence of active sites on the metal surface, which facilitate various chemical reactions.
Comparaison Avec Des Composés Similaires
Dysprosium–rhenium (1/2) can be compared with other similar compounds, such as dysprosium–cobalt and dysprosium–iron alloys. While all these compounds exhibit magnetic properties, dysprosium–rhenium (1/2) is unique due to its high melting point and resistance to wear and corrosion. This makes it particularly valuable in high-temperature and high-stress applications.
List of Similar Compounds
- Dysprosium–cobalt (DyCo)
- Dysprosium–iron (DyFe)
- Dysprosium–nickel (DyNi)
- Dysprosium–titanium (DyTi)
Propriétés
Numéro CAS |
12060-23-0 |
|---|---|
Formule moléculaire |
DyRe2 |
Poids moléculaire |
534.91 g/mol |
Nom IUPAC |
dysprosium;rhenium |
InChI |
InChI=1S/Dy.2Re |
Clé InChI |
XZELUEFIMQNVKI-UHFFFAOYSA-N |
SMILES canonique |
[Dy].[Re].[Re] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



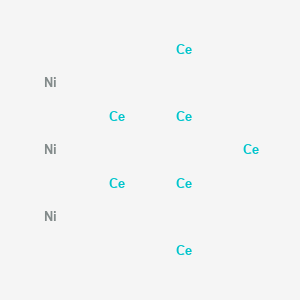
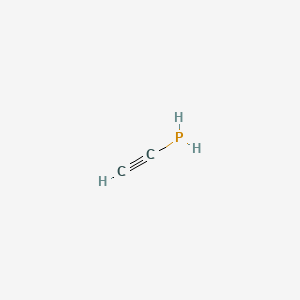

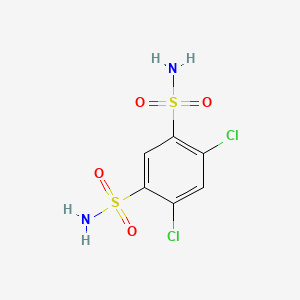
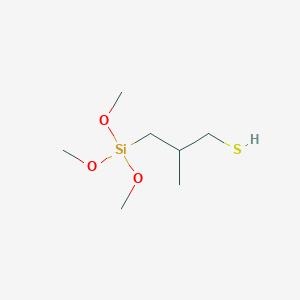
![2,2'-[Methylenebis(nitroazanediyl)]diacetic acid](/img/structure/B14714842.png)

